N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide
Overview
Description
N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide is a chemical compound that belongs to the class of tetrazole-thioether derivatives. It has been studied for its potential use in various scientific research applications, particularly in the field of biochemistry and physiology.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain. It has also been shown to reduce the expression of adhesion molecules, which are involved in the process of atherosclerosis. Additionally, it has been shown to reduce oxidative stress, which is a contributing factor in the development of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide in lab experiments is its anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide. One direction is to further investigate its mechanism of action, particularly its effects on COX-2 activity. Another direction is to study its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, it could be studied for its potential use in the treatment of other inflammatory conditions, such as arthritis.
Scientific Research Applications
N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
properties
IUPAC Name |
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-11-8-9-15(12(2)10-11)22-17(19-20-21-22)24-13(3)16(23)18-14-6-4-5-7-14/h8-10,13-14H,4-7H2,1-3H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWYQUJCDCTMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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